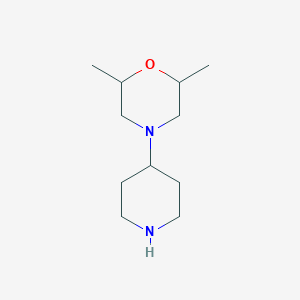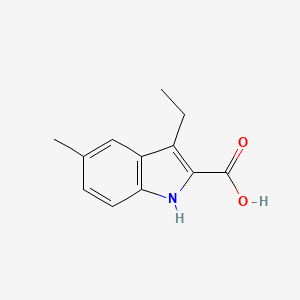
Ácido 2-(2-metoxietil)-3-oxo-2,3-dihidro-1H-isoindol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Hidrogel
Este compuesto se puede utilizar en la síntesis de hidrogel . Los hidrogeles son polímeros que pueden retener una gran cantidad de agua debido a su estructura de red tridimensional. Han ganado una atención significativa en los campos científicos e industriales debido a sus propiedades únicas .
Aplicaciones Biomédicas
El compuesto tiene posibles aplicaciones en el campo biomédico. Por ejemplo, se puede utilizar en la creación de vasos sanguíneos artificiales de pequeño diámetro (ASDBVs) . Estos ASDBVs pueden imitar los vasos sanguíneos nativos, lo que los hace altamente deseables para los investigadores .
Síntesis de Poliuretano Termoplástico
El compuesto se puede utilizar en la síntesis de poliuretano termoplástico (PU) . Se estudiaron las propiedades mecánicas y térmicas del nuevo poliuretano sólido basado en poli(2-metoxietil acrilato) (PMEA) sintetizado, y se encontró que estos PU con diferentes pesos moleculares eran termoplásticos .
Ingeniería de Tejidos
Los hidrogeles, que se pueden sintetizar utilizando este compuesto, son excelentes biomateriales, ya que pueden imitar el entorno natural bifásico (agua y polímero) en los sistemas biológicos . Esto hace que los hidrogeles sean ideales para aplicaciones de ingeniería de tejidos .
Aplicaciones de Detección
Las propiedades únicas de los hidrogeles, incluida su capacidad de respuesta a los estímulos, los hacen ampliamente utilizados como sensores . La capacidad de respuesta a los estímulos, las excelentes propiedades de transporte y la inyectabilidad respaldan el uso de estos geles en diversas aplicaciones de detección .
Sistemas de Administración de Medicamentos
Los hidrogeles sintetizados utilizando este compuesto se pueden utilizar como sistemas de administración de medicamentos . Su capacidad de respuesta a los estímulos y sus excelentes propiedades de transporte los hacen adecuados para esta aplicación .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) or 2’-moe-modified antisense oligonucleotides, have been used in clinical trials for various diseases . These compounds typically target specific RNA sequences, thereby modulating gene expression .
Mode of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may interact with its targets through complementary base pairing . This interaction can lead to the modulation of gene expression, potentially resulting in therapeutic effects .
Biochemical Pathways
Compounds with similar structures, such as 2’-moe-modified antisense oligonucleotides, have been known to affect various cellular processes . For instance, they can inhibit the production of specific proteins by binding to the corresponding mRNA sequences .
Pharmacokinetics
They are known to be resistant to nuclease metabolism in both plasma and tissue, which contributes to their stability .
Result of Action
Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may result in the modulation of gene expression, potentially leading to therapeutic effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds, such as 2’-moe-modified antisense oligonucleotides, can be influenced by various factors, including temperature, ph, and the presence of nucleases .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVIOXYXZBTEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389972 |
Source


|
| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-44-6 |
Source


|
| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)




![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)


![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)


